molecular formula C20H24O4 B305675 4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate

4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate

Cat. No. B305675
M. Wt: 328.4 g/mol
InChI Key: FEFQHQQOCHNMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indazole-based synthetic cannabinoids and is a designer drug that is not approved for human consumption.

Mechanism of Action

4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate acts as a CB1 receptor agonist, binding to the receptor and activating it. This results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. 4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate also inhibits the breakdown of endocannabinoids, which are naturally occurring cannabinoids in the body that regulate various physiological processes.
Biochemical and Physiological Effects:
4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate has been shown to produce a range of biochemical and physiological effects, including euphoria, relaxation, sedation, and altered perception of time and space. It can also cause adverse effects, such as anxiety, paranoia, and hallucinations. 4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate has been found to have a high potential for abuse and dependence, and its use has been associated with a number of adverse health outcomes.

Advantages and Limitations for Lab Experiments

4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate has been used in laboratory experiments to study its pharmacological properties and potential therapeutic applications. Its high affinity for the CB1 receptor and analgesic and anti-inflammatory properties make it a valuable tool for studying the endocannabinoid system and developing new treatments for chronic pain and inflammation. However, its potential for abuse and dependence, as well as its adverse effects, limit its usefulness in laboratory experiments.

Future Directions

There are several future directions for research on 4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties and reduced adverse effects. Another area of research is the investigation of the potential therapeutic applications of 4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate and other synthetic cannabinoids. Finally, research is needed to better understand the long-term effects of synthetic cannabinoid use on health and well-being.

Synthesis Methods

4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate can be synthesized using various methods, including the use of indazole and adamantanecarboxylic acid as starting materials. The synthesis involves the coupling of the two compounds using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent, such as dichloromethane, and the product is purified using column chromatography.

Scientific Research Applications

4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have high affinity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabinoids. 4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate has also been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

Product Name

4-(Methoxycarbonyl)benzyl 1-adamantanecarboxylate

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(4-methoxycarbonylphenyl)methyl adamantane-1-carboxylate

InChI

InChI=1S/C20H24O4/c1-23-18(21)17-4-2-13(3-5-17)12-24-19(22)20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3

InChI Key

FEFQHQQOCHNMQB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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